Plogosertib - 1137212-79-3

Plogosertib

Catalog Number: EVT-8486289
CAS Number: 1137212-79-3
Molecular Formula: C34H48N8O3
Molecular Weight: 616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Plogosertib is a competitive inhibitor for adenosine triphosphate (ATP) binding to polo-like kinase 1 (PLK1; PLK-1; STPK13), with potential antineoplastic activity. Upon administration, plogosertib selectively targets, binds to and inhibits PLK1, which disrupts mitosis and induces selective G2/M cell-cycle arrest followed by apoptosis in PLK1-overexpressing tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase that is crucial for the regulation of mitosis, and plays a key role in tumor cell proliferation, transformation and invasion. PLK1 expression is upregulated in a variety of tumor cell types and high expression is associated with increased aggressiveness and poor prognosis.
Synthesis Analysis

The synthesis of Plogosertib involves complex organic chemistry techniques typically utilized for creating small molecule inhibitors. While specific synthetic routes for Plogosertib are proprietary and not fully disclosed in public literature, it is common for such compounds to be synthesized through multi-step processes involving:

  1. Building Blocks: Utilization of commercially available or synthesized starting materials.
  2. Functionalization: Introduction of various functional groups to enhance biological activity.
  3. Purification: Techniques such as chromatography to isolate the desired compound from by-products.

Technical details regarding the exact methods used in the synthesis of Plogosertib remain limited due to patent protections, but advancements in synthetic methodologies are often leveraged to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of Plogosertib is characterized by its specific arrangement of atoms which facilitates its interaction with polo-like kinase 1. While the precise structural formula is not publicly available, it is typically represented in chemical databases with detailed stereochemistry and functional groups that contribute to its inhibitory action.

Key structural features often include:

  • A core scaffold that mimics ATP (adenosine triphosphate), allowing competitive inhibition.
  • Specific substituents that enhance binding affinity and selectivity for polo-like kinase 1.

Data regarding its molecular weight, solubility, and other physicochemical properties would typically be included in detailed pharmacological studies but are not specified in the available literature .

Chemical Reactions Analysis

Plogosertib's primary reaction mechanism involves competitive inhibition at the active site of polo-like kinase 1. This inhibition disrupts the phosphorylation processes critical for cell cycle progression.

Key reactions include:

  • Binding Reaction: Plogosertib binds to the ATP-binding site on polo-like kinase 1.
  • Inhibition Reaction: This binding prevents substrate phosphorylation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The technical details of these reactions often involve kinetic studies to determine binding affinities (Kd values) and inhibition constants (IC50 values), which help quantify its efficacy as an inhibitor .

Mechanism of Action

Plogosertib exerts its anti-cancer effects primarily through the inhibition of polo-like kinase 1, which is essential for proper mitotic function. The mechanism can be summarized as follows:

  1. Inhibition of Polo-Like Kinase 1: By binding to its active site, Plogosertib blocks the kinase's ability to phosphorylate target proteins.
  2. Cell Cycle Arrest: This inhibition leads to a halt in the G2/M phase transition, preventing cancer cells from successfully completing mitosis.
  3. Induction of Apoptosis: Prolonged cell cycle arrest triggers apoptotic pathways, ultimately leading to cell death.

Data from proteomic analyses indicate that inhibition of polo-like kinase 1 results in widespread degradation of proteins involved in cell cycle regulation during mitosis, further supporting its role as a therapeutic agent .

Physical and Chemical Properties Analysis

While specific physical properties such as melting point or boiling point are not detailed in public databases due to proprietary information, general characteristics relevant for drug development include:

  • Solubility: Important for bioavailability; typically assessed in various solvents.
  • Stability: Evaluated under different pH conditions and temperatures.
  • Lipophilicity: Influences absorption and distribution within biological systems.

Chemical properties would encompass reactivity with biological targets and metabolic stability within human systems, which are critical factors for determining dosing regimens and potential side effects .

Applications

Plogosertib's primary application lies within oncology as a targeted therapy for various cancers characterized by overexpression or aberrant activity of polo-like kinase 1. Its potential uses include:

  • Combination Therapies: When used alongside other chemotherapeutic agents or microtubule inhibitors to enhance efficacy.
  • Clinical Trials: Currently being evaluated in clinical settings for safety and efficacy across multiple cancer types.

The ongoing research into Plogosertib reflects a broader trend towards personalized medicine, where therapies are tailored based on specific molecular targets present within a patient's tumor .

Properties

CAS Number

1137212-79-3

Product Name

Plogosertib

IUPAC Name

4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][1,4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide

Molecular Formula

C34H48N8O3

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C34H48N8O3/c1-39-16-18-41(19-17-39)25-11-9-24(10-12-25)36-31(43)23-8-13-27(29(20-23)45-3)37-33-35-21-28-30(38-33)42(26-6-4-5-7-26)22-34(14-15-34)32(44)40(28)2/h8,13,20-21,24-26H,4-7,9-12,14-19,22H2,1-3H3,(H,36,43)(H,35,37,38)

InChI Key

UFNLNMWVOMFWGS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.